NMDA Receptor NR2C/D Inhibitory Activity: Target Compound vs. Patent Comparator
The target compound exhibits weak inhibitory activity at recombinant human NMDA receptors containing NR2C or NR2D subunits, with IC50 values of 45,000 nM (NR2C) and 44,000 nM (NR2D) measured in a cell-based assay [1]. In contrast, more potent exemplars from the same patent series, such as the compound of Example 1180-25 (CHEMBL2397250), show an IC50 of 12,000 nM at NR2C/D and an EC50 of 7,400 nM as a potentiator at GluN1/GluN2D, indicating a fundamentally different functional profile [2]. The target compound thus represents a low-potency, purely inhibitory chemotype within a patent space that also includes potentiators, making it a potentially cleaner tool for studying tonic NMDA receptor blockade without confounding potentiation effects.
| Evidence Dimension | NMDA receptor NR2C/D inhibitory potency (IC50) |
|---|---|
| Target Compound Data | NR2C IC50 = 45,000 nM; NR2D IC50 = 44,000 nM |
| Comparator Or Baseline | US10273214 Example 1180-25 (CHEMBL2397250): NR2C/D IC50 = 12,000 nM; GluN1/GluN2D EC50 = 7,400 nM (potentiator) |
| Quantified Difference | Target compound is approximately 3.7-fold less potent as an inhibitor at NR2C/D; comparator additionally exhibits potentiator activity not reported for the target compound. |
| Conditions | Cell lines co-expressing NR1 subunit with NR2C or NR2D; IC50 determined by inhibition of glycine/glutamate-induced activation (BindingDB assay). |
Why This Matters
For neuroscience programs requiring selective NR2C/D inhibitory tone without concurrent potentiation, the target compound's pure inhibitory profile—even at modest potency—offers a defined pharmacological tool phenotype distinct from mixed potentiator/inhibitor analogs.
- [1] BindingDB Entry BDBM381960. US10273214, Example 1406. InChIKey=SBKLQRORXWIPGJ-UHFFFAOYSA-N. IC50 data for human NR2C and NR2D NMDA receptors. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=381960 (accessed 2026-05-10). View Source
- [2] BindingDB Entry BDBM50436064. CHEMBL2397250; US10273214, Example 1180-25. IC50 and EC50 data for rat recombinant GluN1/GluN2D. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50436064 (accessed 2026-05-10). View Source
